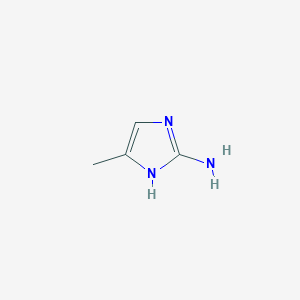

5-methyl-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-3-2-6-4(5)7-3/h2H,1H3,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRYFHAXBGUIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314082 | |

| Record name | 5-methyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6653-42-5 | |

| Record name | 5-methyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-methyl-1H-imidazol-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-methyl-1H-imidazol-2-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. This document outlines a reliable synthetic pathway, detailed experimental protocols, and key characterization data to assist researchers in the preparation of this important intermediate.

Overview of the Synthetic Strategy

The most common and efficient method for the synthesis of this compound hydrochloride involves a cyclocondensation reaction between an α-haloketone and a guanidinylating agent, followed by salt formation. Specifically, the reaction of chloroacetone with guanidine hydrochloride provides the target imidazole ring system. The final step involves the isolation of the product as its hydrochloride salt, which enhances stability and improves handling characteristics.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound hydrochloride is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₄H₈ClN₃ | |

| Molecular Weight | 133.58 g/mol | |

| Melting Point | 115-117 °C | [1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water and polar organic solvents | |

| ¹H NMR (DMSO-d₆, 400 MHz) | See Section 4 for detailed interpretation | |

| ¹³C NMR (DMSO-d₆, 100 MHz) | See Section 4 for detailed interpretation |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound hydrochloride.

Reaction Scheme:

Caption: Synthetic pathway for this compound hydrochloride.

Materials and Reagents:

-

Chloroacetone

-

Guanidine hydrochloride

-

Sodium hydroxide (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (concentrated or in a suitable solvent)

-

Activated carbon

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol.

-

Basification: To the stirred solution, add a solution of a base, such as sodium hydroxide (1.0 equivalent), in the same solvent. Stir the resulting suspension for a short period to liberate the free guanidine base.

-

Addition of Chloroacetone: To the reaction mixture, add chloroacetone (1.0 equivalent) dropwise at room temperature. Caution: Chloroacetone is a lachrymator and should be handled in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any inorganic salts that have precipitated.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound free base.

-

Purification of the Free Base (Optional): The crude free base can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine to prevent streaking).

-

Salt Formation: Dissolve the crude or purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol). To this solution, add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the pH is acidic.

-

Crystallization and Isolation: The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound hydrochloride as a crystalline solid.

-

Decolorization (Optional): If the product is colored, it can be dissolved in a suitable solvent, treated with activated carbon, filtered through a pad of diatomaceous earth, and recrystallized.

Spectroscopic Characterization

The structure of the synthesized this compound hydrochloride can be confirmed by spectroscopic methods.

¹H NMR Spectroscopy (DMSO-d₆):

-

δ ~2.2 ppm (s, 3H): This singlet corresponds to the protons of the methyl group at the C5 position of the imidazole ring.

-

δ ~6.5 ppm (s, 1H): This singlet is attributed to the proton at the C4 position of the imidazole ring.

-

δ ~7.0-7.5 ppm (br s, 2H): This broad singlet corresponds to the protons of the amino group at the C2 position. The broadness is due to quadrupole broadening from the adjacent nitrogen atoms and potential proton exchange.

-

δ ~10.0-11.0 ppm (br s, 2H): These broad signals are characteristic of the N-H protons of the imidazolium ring and the ammonium proton of the hydrochloride salt.

¹³C NMR Spectroscopy (DMSO-d₆):

-

δ ~10 ppm: This signal corresponds to the carbon of the methyl group.

-

δ ~115 ppm: This signal is attributed to the C4 carbon of the imidazole ring.

-

δ ~125 ppm: This signal corresponds to the C5 carbon of the imidazole ring.

-

δ ~150 ppm: This signal is characteristic of the C2 carbon bearing the amino group.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Caption: Logical workflow for the synthesis and characterization process.

Conclusion

This technical guide provides a detailed and practical approach to the synthesis of this compound hydrochloride. By following the outlined experimental protocol and utilizing the provided characterization data, researchers can confidently and efficiently prepare this key intermediate for its application in various drug discovery and development programs. The straightforward nature of the synthesis and the stability of the final product make it an accessible and valuable tool for the scientific community.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-methyl-1H-imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-methyl-1H-imidazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details quantitative data, experimental protocols for property determination, and logical workflows to support further research and development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Formula | C4H7N3 | [1] |

| Molecular Weight | 97.12 g/mol | [1] |

| CAS Number | 6653-42-5 | [1] |

| Melting Point | 115-117 °C (hydrochloride salt) | [2][3] |

| Boiling Point | 307.9 °C at 760 mmHg | [1] |

| Density | 1.221 g/cm³ | [1] |

| Flash Point | 165.6 °C | [1] |

| Polar Surface Area (PSA) | 54.70 Ų | [1] |

| XLogP3 | 0.88 | [1] |

| LogP | 1.68 (hydrochloride salt) | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Refractive Index | 1.617 | [1] |

| Physical Form | Oil |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory procedures adaptable for this compound.

A general approach to synthesizing imidazole derivatives involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[4][5] The workflow for a typical multi-component imidazole synthesis is illustrated below.

Protocol:

-

Reaction Setup: A mixture of a 1,2-dicarbonyl compound, an aldehyde, and a primary amine or ammonium acetate is prepared.[5]

-

Solvent and Catalyst: The reactants are dissolved in a suitable solvent, such as glacial acetic acid, and heated.[4]

-

Reaction Conditions: The reaction is typically carried out under reflux for several hours or can be accelerated using microwave irradiation.[5]

-

Work-up: Upon completion, the reaction mixture is cooled and neutralized. The product is then extracted using an appropriate organic solvent.

-

Purification: The crude product is purified using column chromatography to yield the pure imidazole derivative.

-

Characterization: The final product is characterized by spectroscopic methods such as NMR and mass spectrometry to confirm its structure.

The acid dissociation constant (pKa) can be efficiently determined using ¹H NMR spectroscopy by monitoring the chemical shift changes of a proton adjacent to the basic nitrogen atom as a function of pH.[6]

Protocol:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., D₂O) with a suitable buffer system.

-

Titration: The pH of the solution is adjusted incrementally by adding small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).

-

NMR Measurement: A ¹H NMR spectrum is acquired after each pH adjustment.

-

Data Processing: The chemical shift (δ) of a proton sensitive to the protonation state of the imidazole ring is recorded at each pH.

-

Analysis: The chemical shift values are plotted against the corresponding pH values. The resulting data points are fitted to a sigmoidal curve using the Henderson-Hasselbalch equation.[6][7]

-

pKa Value: The inflection point of the sigmoidal curve corresponds to the pKa of the compound.[6]

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a classical technique for its determination.[8]

References

- 1. echemi.com [echemi.com]

- 2. This compound hydrochloride|lookchem [lookchem.com]

- 3. 5-METHYL-1H-IMIDAZOL-2-YL-AMINE HCL CAS#: 6775-38-8 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Imidazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 5-methyl-1H-imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-1H-imidazol-2-amine is a heterocyclic compound featuring a substituted imidazole ring, a scaffold of significant interest in medicinal chemistry. The imidazole nucleus is a key structural component in numerous endogenous molecules, such as the amino acid histidine and the neurotransmitter histamine, highlighting its inherent biological relevance.[1] While this compound hydrochloride is primarily utilized as a versatile chemical building block for the synthesis of more complex molecules in drug discovery, its 2-aminoimidazole core suggests a high potential for a range of biological activities.[1] Derivatives of the 2-aminoimidazole scaffold have demonstrated potent and selective inhibition of various biological targets, indicating the therapeutic potential of this chemical class.[1]

This technical guide provides a comprehensive overview of the potential biological activities of this compound based on the known activities of its structural analogs. It details experimental protocols for screening its efficacy in key therapeutic areas, presents available quantitative data from related compounds to serve as a benchmark, and visualizes relevant signaling pathways and experimental workflows.

Potential Biological Activities and Screening Strategies

The 2-aminoimidazole scaffold is a privileged structure known to interact with a wide array of biological targets. The primary areas of investigation for derivatives of this scaffold include anticancer, antibacterial, sirtuin inhibition, and vascular adhesion protein-1 (VAP-1) inhibition activities.

Anticancer Activity

Imidazole derivatives have been extensively investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition and disruption of microtubule dynamics.[2][3]

Quantitative Data for Anticancer Activity of Imidazole Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazole derivatives against several cancer cell lines. This data can serve as a reference for interpreting the results of anticancer screening of this compound.

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| Kim-111 | T24 (Urothelial Carcinoma) | 67.29 | [4] |

| Kim-161 | T24 (Urothelial Carcinoma) | 56.11 | [4] |

| Imidazole Derivative 5 | MCF-7 (Breast Cancer) | < 5 | [2] |

| Imidazole Derivative 5 | HepG2 (Liver Cancer) | < 5 | [2] |

| Imidazole Derivative 5 | HCT-116 (Colon Cancer) | < 5 | [2] |

| Compound 3d | MCF-7 (Breast Cancer) | 43.4 | [2] |

| Compound 4d | MCF-7 (Breast Cancer) | 39.0 | [2] |

| Compound 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [2] |

| Compound 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [2] |

| Compound 3a | A549 (Lung Carcinoma) | 5.988 | [2] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

96-well plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or analog) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Remove the treatment medium and add 20 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking and measure the absorbance at a wavelength of 490 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Signaling Pathway: VEGFR-2 Inhibition

Several imidazole derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Antibacterial and Antibiofilm Activity

The 2-aminoimidazole scaffold is prominent in marine natural products with potent antibacterial and antibiofilm properties.[5] These compounds often work by disrupting bacterial signaling pathways or compromising the integrity of the biofilm matrix.

Quantitative Data for Antibacterial Activity of Imidazole Analogs

The following table presents the Minimum Inhibitory Concentration (MIC) values for several imidazole derivatives against various bacterial strains.

| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |

| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | ≤ 8 | [1] |

| Compound 10 | H. pylori | 2 | [1] |

| Compound 11 | H. pylori | 2 | [1] |

| Metronidazole (Reference) | H. pylori | 8 | [1] |

| Compound 4a | Bacillus subtilis | 0.5-1 | [6] |

| Compound 4b | Bacillus subtilis | 0.5-1 | [6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Standardized bacterial suspension (approximately 5 x 10^5 CFU/mL)

-

Test compound stock solution

-

-

Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using the appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[1]

-

Experimental Workflow: Antibacterial Screening

Sirtuin Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular regulation. Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. Imidazole derivatives have been identified as potential sirtuin inhibitors.[7][8][9]

Quantitative Data for Sirtuin Inhibition by Imidazole Analogs

The following table shows the IC50 values of an imidazole derivative against sirtuins in non-small cell lung cancer (NSCLC) cell lines.

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | A549 | 250 | [5] |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | NCI-H460 | 300 | [5] |

Experimental Protocol: In Vitro Sirtuin Inhibition Assay

This protocol describes a high-throughput fluorescent assay to screen for sirtuin inhibitors.

-

Materials:

-

Recombinant SIRT1 protein

-

SIRT-Glo™ Assay kit (or similar)

-

Test compounds dissolved in DMSO

-

Reference inhibitor (e.g., Nicotinamide)

-

96-well plates

-

Luminometer

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in a reaction buffer. The final concentration of DMSO should be kept low (e.g., 1%).

-

Reaction Setup: In a 96-well plate, add the recombinant SIRT1 protein, the NAD+ and substrate solution from the assay kit, and the test compound.

-

Incubation: Incubate the plate according to the manufacturer's instructions to allow the enzymatic reaction to proceed.

-

Detection: Add the developer reagent to stop the reaction and generate a luminescent signal.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition relative to a control reaction without any inhibitor. Determine the IC50 value.[6]

-

Signaling Pathway: SIRT6 Inhibition and Nrf2/Keap1 Signaling

Inhibition of SIRT6 by certain imidazole derivatives can lead to oxidative stress-mediated apoptosis through the Nrf2/Keap1 signaling pathway in cancer cells.[5]

Vascular Adhesion Protein-1 (VAP-1) Inhibition

VAP-1 is a dual-function molecule with roles in both cell adhesion and enzymatic activity (as a semicarbazide-sensitive amine oxidase, SSAO). It is implicated in inflammatory diseases and diabetic complications, making it a valuable therapeutic target. 1H-imidazol-2-amine derivatives have been identified as potent VAP-1 inhibitors.

Experimental Protocol: VAP-1 Fluorometric Assay

This assay measures the hydrogen peroxide (H2O2) produced during the VAP-1 catalyzed oxidative deamination of an amine substrate.

-

Materials:

-

Recombinant human VAP-1

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Benzylamine (substrate)

-

Test compound

-

96-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Amplex® Red and HRP in a suitable buffer.

-

Compound and Enzyme Addition: In the wells of the 96-well plate, add the test compound at various concentrations, followed by the recombinant VAP-1 enzyme.

-

Substrate Addition: Initiate the reaction by adding the benzylamine substrate.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence of the resorufin product at excitation and emission wavelengths of approximately 530-560 nm and 590 nm, respectively.

-

Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

-

Conclusion

While direct biological activity data for this compound is not extensively documented in public literature, its structural similarity to a wide range of biologically active imidazole derivatives makes it a compound of significant interest for biological screening. This guide provides a framework for initiating such a screening cascade, focusing on anticancer, antibacterial, sirtuin inhibition, and VAP-1 inhibition activities. The detailed experimental protocols and quantitative data from analogous compounds offer a solid foundation for researchers to design and interpret their own investigations into the therapeutic potential of this compound. Further studies are warranted to fully elucidate the pharmacological profile of this promising molecule.

References

- 1. Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro antimicrobial evaluation of 5-(1-methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Core Mechanisms of 5-methyl-1H-imidazol-2-amine Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanisms of action for derivatives of 5-methyl-1H-imidazol-2-amine, a versatile scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of how these compounds exert their pharmacological effects, with a focus on their roles as inhibitors of Vascular Adhesion Protein-1 (VAP-1) and α-glucosidase.

Introduction: The Therapeutic Potential of Imidazole Derivatives

The imidazole nucleus is a fundamental component of many biologically active molecules, and its derivatives have garnered significant attention in drug discovery for their diverse therapeutic applications.[1][2] The this compound scaffold, in particular, serves as a crucial building block for the synthesis of potent and selective inhibitors of various enzymes and receptors. This guide will explore two primary mechanisms of action through which these derivatives have shown significant promise: the modulation of inflammatory processes via VAP-1 inhibition and the management of hyperglycemia through the inhibition of α-glucosidase.

Mechanism of Action: VAP-1 Inhibition

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function transmembrane protein expressed on the surface of endothelial cells. It plays a critical role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into tissues.[3][4] Furthermore, its amine oxidase activity leads to the production of hydrogen peroxide (H₂O₂), aldehydes, and ammonia, which contribute to oxidative stress and endothelial damage.[3]

Derivatives of 1H-imidazol-2-amine have been identified as potent inhibitors of VAP-1, showing promise in the treatment of inflammatory conditions such as diabetic macular edema and non-alcoholic steatohepatitis (NASH).[5][6] The inhibitory action of these compounds on VAP-1's enzymatic activity is a key aspect of their anti-inflammatory effects.

Signaling Pathways

The enzymatic activity of VAP-1 is known to trigger downstream signaling cascades that upregulate the expression of other adhesion molecules, further amplifying the inflammatory response. Inhibition of VAP-1 by this compound derivatives can disrupt these pathways. The production of H₂O₂ by VAP-1 is a key signaling molecule that activates pathways involving Phosphoinositide 3-kinase (PI3K), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB).[7][8] These pathways lead to the increased expression of adhesion molecules like ICAM-1 and VCAM-1, as well as pro-inflammatory cytokines.

Quantitative Data on VAP-1 Inhibition

Several studies have reported the potent inhibitory activity of imidazole derivatives against VAP-1. While specific IC50 values for a wide range of this compound derivatives are proprietary or dispersed across numerous publications, the available data indicates high potency, often in the nanomolar range.

| Compound Class | Target | IC50/Ki | Reference |

| 1H-imidazol-2-amine derivatives | Human VAP-1 | Potent inhibition (nM range) | [5] |

| Thiazole derivatives of imidazole | Human and Rat VAP-1 | 12-fold higher human VAP-1 inhibition than parent compounds | [5] |

| TT-01025-CL (VAP-1 inhibitor) | Plasma SSAO activity | >90% inhibition at 0.25-0.5 h post-dose | [9] |

Mechanism of Action: α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose.[10] Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a well-established therapeutic strategy for the management of type 2 diabetes mellitus.

A growing body of evidence suggests that imidazole derivatives are effective inhibitors of α-glucosidase.[11]

Downstream Effects of α-Glucosidase Inhibition

By slowing the absorption of glucose, α-glucosidase inhibitors flatten the postprandial blood glucose curve. This has several beneficial downstream effects, including reduced insulin demand on pancreatic β-cells and a decrease in the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications.

Quantitative Data on α-Glucosidase Inhibition

Numerous studies have reported the IC50 values for various imidazole-containing compounds against α-glucosidase, demonstrating their potential as anti-diabetic agents.

| Compound Class | Target | IC50 (µM) | Reference |

| Imidazole-bearing thioquinoline derivatives | α-glucosidase | 12.1 ± 0.2 to 102.1 ± 4.9 | [11] |

| Benzothiazole-triazole derivatives | α-glucosidase | 20.7 to 61.1 | [6] |

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-glucosidase | 0.64 ± 0.05 to 343.10 ± 1.62 | |

| Phenyl carbamoyl methoxy thiosemicarbazone derivatives | α-glucosidase | 23.95 ± 0.038 to 573.67 ± 0.043 | [10] |

| Acarbose (Standard) | α-glucosidase | 750.0 ± 5.0 | [11] |

Experimental Protocols

VAP-1 Inhibition Assay

The following is a generalized protocol for determining the VAP-1 inhibitory activity of test compounds.

Protocol Details:

-

Reagent Preparation: Prepare solutions of recombinant human VAP-1, Amplex Red reagent, horseradish peroxidase (HRP), a suitable substrate (e.g., benzylamine), and the test compounds at various concentrations in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: In a 96-well plate, pre-incubate the VAP-1 enzyme with varying concentrations of the test compound for a specified time (e.g., 15-30 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate, Amplex Red, and HRP to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm in a kinetic or endpoint mode.

-

Data Analysis: Calculate the percentage of VAP-1 inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

α-Glucosidase Inhibition Assay

The following is a generalized protocol for determining the α-glucosidase inhibitory activity of test compounds.

Protocol Details:

-

Reagent Preparation: Prepare solutions of α-glucosidase from Saccharomyces cerevisiae, the substrate p-nitrophenyl-α-D-glucopyranoside (p-NPG), and the test compounds at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 6.8). A stop solution of sodium carbonate (Na₂CO₃) is also required.

-

Incubation: In a 96-well plate, pre-incubate the α-glucosidase enzyme with varying concentrations of the test compound for a specified time (e.g., 10-15 minutes) at 37°C.

-

Reaction Initiation: Add the p-NPG substrate to each well to start the enzymatic reaction and incubate for a defined period (e.g., 20-30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding the sodium carbonate solution to each well.

-

Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant therapeutic potential. Their ability to potently inhibit VAP-1 and α-glucosidase highlights their applicability in treating a range of diseases, from inflammatory conditions to metabolic disorders. This technical guide has provided a comprehensive overview of the core mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and development of these versatile molecules. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to fully realize their clinical potential.

References

- 1. The oxidase activity of vascular adhesion protein-1 (VAP-1) is essential for function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]

- 7. Frontiers | The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses [frontiersin.org]

- 8. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha-glucosidase inhibitory and hypoglycemic effects of imidazole-bearing thioquinoline derivatives with different substituents: In silico, in vitro, and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic and Structural Elucidation of 5-methyl-1H-imidazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-methyl-1H-imidazol-2-amine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. Detailed experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical workflows.

Chemical Structure

Chemical Formula: C₄H₇N₃ Molecular Weight: 97.12 g/mol Structure:

Structure of this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar imidazole and amine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.4 - 6.8 | Singlet | 1H | H-4 (imidazole) |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~10.5 - 11.5 | Broad Singlet | 1H | -NH (imidazole) |

| ~2.1 - 2.3 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 150 | C-2 (imidazole) |

| ~115 - 120 | C-4 (imidazole) |

| ~125 - 130 | C-5 (imidazole) |

| ~10 - 15 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | N-H stretch (amine & imidazole) |

| 3100 - 3200 | Medium | C-H stretch (imidazole ring) |

| 2850 - 2950 | Medium | C-H stretch (methyl group) |

| 1620 - 1680 | Strong | N-H bend (amine) / C=N stretch |

| 1550 - 1600 | Medium | Imidazole ring stretch |

| 1400 - 1450 | Medium | C-H bend (methyl group) |

| 1000 - 1200 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Relative Intensity | Assignment |

| 97 | High | [M]⁺ (Molecular Ion) |

| 82 | Medium | [M - CH₃]⁺ |

| 70 | Medium | [M - HCN]⁺ |

| 54 | Medium | [M - CH₃ - HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of its protons and carbon atoms.

Apparatus:

-

NMR Spectrometer (e.g., 400 or 500 MHz)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

Reagents:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm)

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS to the solution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Apparatus:

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

Reagents:

-

This compound sample (solid)

Procedure:

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Apparatus:

-

Mass Spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

-

Sample introduction system (e.g., direct insertion probe or coupled to a gas/liquid chromatograph)

Reagents:

-

This compound sample

-

Appropriate solvent for sample dissolution (if using ESI)

Procedure:

-

Sample Introduction:

-

EI: Introduce a small amount of the solid sample into the ion source via a direct insertion probe.

-

ESI: Dissolve the sample in a suitable solvent (e.g., methanol/water) and infuse it into the ESI source.

-

-

Instrument Parameters: Set the appropriate parameters for the ion source, mass analyzer, and detector. This includes the ionization energy (for EI), solvent flow rate and nebulizing gas pressure (for ESI), and the mass range to be scanned.

-

Data Acquisition: Acquire the mass spectrum. The data will show the relative abundance of ions as a function of their mass-to-charge (m/z) ratio.

-

Data Analysis: Identify the molecular ion peak ([M]⁺ for EI or [M+H]⁺ for ESI) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Workflow for Mass Spectrometric Analysis.

In-Depth Technical Guide to 5-Methyl-1H-imidazol-2-amine (CAS 6653-42-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Methyl-1H-imidazol-2-amine (CAS 6653-42-5). The information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known as 2-Amino-4-methylimidazole, is a heterocyclic organic compound. Its core structure is an imidazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6653-42-5 | [1][2] |

| Molecular Formula | C₄H₇N₃ | [2] |

| Molecular Weight | 97.12 g/mol | [2] |

| Appearance | Solid (at 20°C) | [2] |

| Boiling Point | 307.9 °C at 760 mmHg | N/A |

| Flash Point | 165.6 °C | N/A |

| Density | 1.221 g/cm³ | N/A |

| Refractive Index | 1.617 | N/A |

| Purity | ≥ 95% | [2] |

| Storage | 2-8°C, in a cool, dry place | [1][2] |

| Synonyms | 2-Amino-4-methylimidazole, 2-Amino-5-methylimidazole, 4-Methyl-1H-imidazol-2-amine, 5-Methyl-1H-imidazol-2-ylamine | [1] |

Synthesis and Experimental Protocols

The synthesis of 2-aminoimidazoles can be achieved through various methods. A classic and versatile approach is the Debus-Radziszewski imidazole synthesis. This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3]

General Protocol for the Synthesis of 2-Substituted Imidazoles (Debus-Radziszewski Reaction)

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

A 1,2-dicarbonyl compound (e.g., glyoxal)

-

An aldehyde (e.g., acetaldehyde)

-

Ammonia (aqueous solution)

-

Solvent (e.g., water, ethanol, or a mixture)

-

Acid and Base for pH adjustment during workup

-

Organic solvent for extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,2-dicarbonyl compound and the aldehyde in the chosen solvent.

-

Addition of Ammonia: Slowly add the aqueous ammonia solution to the reaction mixture. The reaction is often exothermic and may require cooling to maintain the desired temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 50 to 100°C.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After completion, cool the reaction mixture to room temperature.

-

Adjust the pH of the solution. Since the product is a basic amine, it will be in its protonated form in an acidic solution. To extract the free amine, the solution should be basified.[3]

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by crystallization or column chromatography to obtain the pure this compound.[3]

Caption: General workflow for the synthesis of 2-substituted imidazoles.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the imidazole scaffold is a well-established pharmacophore present in numerous biologically active molecules.[5][6] Derivatives of 2-aminoimidazole have shown a range of activities, suggesting potential areas of investigation for this compound.

Potential Areas of Biological Activity:

-

Anticancer Activity: Imidazole derivatives have been reported to possess anticancer properties.[6][7] Some have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[7]

-

Enzyme Inhibition: The 2-aminoimidazole moiety is a key pharmacophore in a class of small molecules that can inhibit bacterial response regulators, which are involved in signal transduction pathways essential for virulence and biofilm formation.[8]

-

Receptor Modulation: Structurally related imidazole compounds are known to interact with various receptors. For instance, some are agonists at the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[9] Activation of the H3 receptor typically leads to the inhibition of neurotransmitter release through the Gαi/o subunit, which in turn inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Hypothetical Signaling Pathway Involvement:

Based on the activity of related compounds, a plausible hypothesis is that this compound could modulate GPCR signaling pathways. The diagram below illustrates a hypothetical pathway where the compound acts as an agonist on a Gαi/o-coupled receptor.

Caption: Hypothetical Gαi/o-coupled signaling pathway.

Suppliers

This compound (CAS 6653-42-5) is available from several chemical suppliers for research and development purposes. It is important to verify the purity and specifications from the respective supplier before purchase.

Known Suppliers:

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute an endorsement of any specific supplier or experimental protocol. All laboratory work should be conducted in accordance with appropriate safety guidelines and regulations. The biological activities discussed are based on related compounds and are presented as potential areas for research.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 6653-42-5 5-Methyl-1H-imidazol-2-ylamine AKSci X7979 [aksci.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 6653-42-5(this compound) | Kuujia.com [es.kuujia.com]

- 11. 6653-42-5 CAS Manufactory [m.chemicalbook.com]

- 12. Page loading... [guidechem.com]

Unlocking Therapeutic Potential: A Technical Guide to 5-methyl-1H-imidazol-2-amine and Its Prospective Targets

FOR IMMEDIATE RELEASE

[City, State] – December 25, 2025 – As the landscape of drug discovery continuously evolves, the exploration of novel small molecules with therapeutic promise is paramount. This technical guide delves into the emerging potential of 5-methyl-1H-imidazol-2-amine, a heterocyclic compound belonging to the versatile imidazole class. While direct biological data on this specific molecule is limited in the public domain, its structural features and the activities of closely related analogs point toward significant therapeutic possibilities, particularly in the realms of inflammatory diseases and oncology. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining potential therapeutic targets, experimental validation protocols, and the underlying signaling pathways.

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 1H-imidazol-2-amine, to which this compound belongs, have shown potent and selective inhibition of key biological targets.[1] This guide will focus on two promising, yet speculative, targets for this compound based on the activities of its structural congeners: Vascular Adhesion Protein-1 (VAP-1) and Sirtuins.

Potential Therapeutic Target I: Vascular Adhesion Protein-1 (VAP-1)

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function transmembrane protein with both adhesion and enzymatic activities. It plays a crucial role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[2] The enzymatic activity of VAP-1, which involves the oxidative deamination of primary amines, produces hydrogen peroxide and aldehydes, further contributing to inflammatory processes.[2] Inhibition of VAP-1 is a promising strategy for mitigating inflammatory responses in a variety of disorders.[2]

Derivatives of 1H-imidazol-2-amine have been identified as potent inhibitors of VAP-1, suggesting that this compound may exhibit similar activity. The development of small-molecule VAP-1 inhibitors has shown therapeutic potential in preclinical models of inflammatory diseases.[3]

Quantitative Data on Related VAP-1 Inhibitors

While specific IC50 or Ki values for this compound are not currently available, the following table summarizes data for a structurally related 1H-imidazol-2-amine derivative, providing a benchmark for future studies.

| Compound | Target | Assay Type | IC50 (nM) | Species | Reference |

| A 1H-imidazol-2-amine derivative | VAP-1 | Enzymatic Assay | [Data not publicly available] | Human, Rat | [Inferred from qualitative statements in sources] |

Note: Specific quantitative data for a direct analog was not found in the public domain. The inhibitory activity is inferred from qualitative descriptions in the literature.

Signaling Pathway of VAP-1 in Inflammation

VAP-1 facilitates leukocyte extravasation through a multi-step process involving both its adhesive and enzymatic functions. Inhibition of VAP-1 can disrupt this cascade, thereby reducing inflammation.

Experimental Protocol: VAP-1 (SSAO) Enzymatic Activity Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of a test compound, such as this compound, on VAP-1/SSAO.

Materials:

-

Recombinant human VAP-1/SSAO enzyme

-

Amplex® Red reagent (or similar fluorogenic probe)

-

Horseradish peroxidase (HRP)

-

Benzylamine (substrate)

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare a reaction mixture containing Amplex® Red reagent and HRP in assay buffer.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add 50 µL of the test compound dilution or vehicle control.

-

Add 25 µL of the recombinant VAP-1/SSAO enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the benzylamine substrate solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Detection:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the no-enzyme control from all readings.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Potential Therapeutic Target II: Sirtuins

Sirtuins are a family of NAD+-dependent deacetylases and ADP-ribosyltransferases that play critical roles in various cellular processes, including gene silencing, DNA repair, metabolism, and inflammation.[4] Dysregulation of sirtuin activity has been implicated in the pathogenesis of cancer.[5] Several imidazole-based compounds have been investigated as modulators of sirtuin activity, suggesting that this compound could also interact with this class of enzymes.[1]

One study identified an imidazole derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate, as an inhibitor of SIRT6, a member of the sirtuin family.[6] Inhibition of SIRT6 by this compound was shown to induce oxidative stress-mediated apoptosis in non-small cell lung cancer cell lines.[5]

Quantitative Data on a Related Sirtuin Inhibitor

The following table presents the IC50 value for an imidazole derivative against a sirtuin family member.

| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Reference |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | SIRT6 | MTT Assay | 250 | A549 | [6] |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | SIRT6 | MTT Assay | 300 | NCI-H460 | [6] |

Signaling Pathway of Sirtuin Inhibition in Cancer

Sirtuins can act as either tumor promoters or suppressors depending on the cellular context. In some cancers, sirtuins like SIRT1 and SIRT6 are overexpressed and contribute to cancer cell survival and proliferation. Their inhibition can lead to the activation of tumor suppressor pathways and apoptosis.

References

- 1. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 5-methyl-1H-imidazol-2-amine Interactions: A Technical Guide

Disclaimer: As of late 2025, specific in silico modeling studies on 5-methyl-1H-imidazol-2-amine are not extensively available in the public domain. This guide, therefore, presents a prospective computational workflow based on established methodologies for structurally similar imidazole derivatives and outlines a comprehensive strategy for researchers to investigate the potential interactions of this compound. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a small heterocyclic molecule belonging to the imidazole class. The imidazole scaffold is a crucial component of many biologically active compounds, including the amino acid histidine and the neurotransmitter histamine.[1] The presence of the methyl group and the 2-amino substitution suggests that this molecule could exhibit specific interactions with biological macromolecules, making it a candidate for drug discovery and development. In silico modeling provides a powerful, time- and cost-effective approach to predict its potential biological targets, characterize its interactions, and evaluate its pharmacokinetic properties. This guide details a systematic in silico approach to elucidate the interaction profile of this compound.

Target Prediction and Identification

Given the novelty of this compound, the initial and most critical step is the identification of its potential biological targets. A multi-faceted in silico target prediction strategy is recommended.

Ligand-Based Target Prediction

This approach leverages the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities.

-

2D and 3D Similarity Searching: The structure of this compound can be used as a query to search chemical databases such as ChEMBL, PubChem, and DrugBank.[2][3] These databases contain information on the biological activities of millions of compounds. By identifying molecules with high structural similarity that have known targets, we can hypothesize potential targets for our query compound.

-

Pharmacophore Modeling: A pharmacophore model can be built based on the key chemical features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic centers, positive/negative ionizable groups). This model can then be used to screen libraries of known active compounds to identify molecules that share the same pharmacophoric features and, by extension, their biological targets.

Structure-Based Target Prediction (Reverse Docking)

Reverse docking, also known as inverse docking, involves screening the small molecule of interest against a large library of 3D protein structures to identify potential binding partners.[4]

-

Methodology: The 3D structure of this compound is docked into the binding sites of a comprehensive panel of proteins, often representing the druggable genome. The binding poses are then scored based on the predicted binding affinity. Proteins that consistently show favorable binding scores are considered potential targets.

-

Potential Target Example: Derivatives of 1H-imidazol-2-amine have been identified as potent inhibitors of Vascular Adhesion Protein-1 (VAP-1).[5] Therefore, VAP-1 presents a high-priority candidate for initial structure-based investigations.

The following diagram illustrates a general workflow for target prediction:

Molecular Docking

Once a potential target is identified (e.g., VAP-1), molecular docking can be employed to predict the binding mode and affinity of this compound within the protein's active site.

Experimental Protocol for Molecular Docking

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For VAP-1, a suitable PDB entry would be, for instance, 2X7L.

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly histidines, at a physiological pH.

-

Assign partial charges to all atoms using a force field such as AMBER or CHARMM.

-

Define the binding site, typically as a grid box encompassing the active site residues.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

-

Perform a conformational search to generate a set of low-energy conformers.

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the defined binding site of the protein.

-

The program will generate a series of possible binding poses, each with a corresponding docking score that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify the most likely binding mode.

-

Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

-

The following diagram outlines the molecular docking workflow:

Predicted Interaction Data

While specific experimental data for this compound is unavailable, we can present a hypothetical table of results that would be generated from a docking study against VAP-1.

| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |

| Docking Score (kcal/mol) | -7.5 | Asp446, Tyr471, Ser213 |

| Estimated Binding Affinity (Ki) | ~5 µM | - |

| Hydrogen Bonds | 2 | Asp446 (side chain), Ser213 (backbone) |

| Hydrophobic Interactions | Present | Tyr471, Phe473 |

Molecular Dynamics Simulations

To assess the stability of the predicted protein-ligand complex and to gain a more dynamic understanding of the interactions, molecular dynamics (MD) simulations are performed.

Experimental Protocol for MD Simulations

-

System Setup:

-

Use the best-scoring docked pose of the this compound-protein complex as the starting structure.

-

Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a suitable force field (e.g., AMBER, CHARMM, GROMOS) for both the protein and the ligand.

-

Perform an initial energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

Run the production simulation for a sufficient length of time (e.g., 100 ns or more) to allow the system to reach a stable state.

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability.

-

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the persistence of key interactions (e.g., hydrogen bonds) over the course of the simulation.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

The following diagram depicts the MD simulation workflow:

Predicted Stability and Energetics Data

A hypothetical summary of MD simulation results is presented below.

| Parameter | Predicted Value (Hypothetical) | Interpretation |

| Average Protein RMSD (Å) | 1.8 | The protein structure remains stable during the simulation. |

| Average Ligand RMSD (Å) | 0.9 | The ligand remains stably bound in the active site. |

| Binding Free Energy (MM/PBSA, kcal/mol) | -25.3 | Favorable binding of the ligand to the protein. |

ADMET Prediction

To evaluate the drug-likeness of this compound, its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using various in silico models.

Methodologies for ADMET Prediction

A variety of online tools and software packages are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[6] These tools use quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict a wide range of pharmacokinetic and toxicological properties based on the molecule's structure.

Predicted ADMET Properties

The following table summarizes the predicted ADMET properties for this compound based on typical predictions for a small, relatively polar molecule.

| Property | Predicted Value (Exemplary) | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate | May cross the intestinal barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | No | Unlikely to cause central nervous system side effects. |

| Plasma Protein Binding | Low | High fraction of the drug will be free and active in circulation. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions with CYP3A4 substrates. |

| Excretion | ||

| Renal OCT2 Substrate | Yes | Likely to be excreted via the kidneys. |

| Toxicity | ||

| AMES Toxicity | No | Not likely to be mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| Skin Sensitization | No | Low risk of causing allergic reactions upon skin contact. |

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound. By employing a combination of ligand- and structure-based target prediction, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable hypotheses about the molecule's mechanism of action, binding affinity, and drug-likeness. While this guide is prospective due to the limited available data on this specific compound, the detailed protocols and methodologies provide a robust framework for its future computational characterization, which can guide subsequent experimental validation and potential development as a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular interaction databases at EMBL-EBI | Protein interactions and their importance [ebi.ac.uk]

- 3. Directory of in silico Drug Design tools [click2drug.org]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | RUO [benchchem.com]

- 6. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

5-Methyl-1H-imidazol-2-amine: A Comprehensive Technical Review for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-imidazol-2-amine is a heterocyclic organic compound featuring an imidazole ring scaffold, a structure of profound significance in medicinal chemistry and biological systems. The imidazole core is a fundamental component of essential biomolecules such as the amino acid histidine and the neurotransmitter histamine, highlighting its inherent biological relevance.[1] Possessing a reactive amino group at the 2-position and a methyl group at the 5-position, this molecule serves as a versatile and valuable building block in the synthesis of a diverse array of more complex molecules.[1] Its structural framework allows for extensive chemical modifications, enabling the generation of large libraries of novel compounds for biological screening in drug discovery programs.[1] While direct biological data on this compound is limited in publicly available literature, its derivatives have demonstrated significant potential as potent and selective inhibitors of various therapeutic targets, particularly in the realm of oncology and inflammatory diseases. This technical guide provides a comprehensive review of the synthesis, chemical properties, and the biological activities of derivatives of this compound, with a focus on its application in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in synthetic and biological studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6653-42-5 | [2] |

| Molecular Formula | C₄H₇N₃ | [2] |

| Molecular Weight | 97.12 g/mol | [2] |

| Boiling Point | 307.9°C at 760 mmHg | [2] |

| Density | 1.221 g/cm³ | [2] |

| Flash Point | 165.6°C | [2] |

| Refractive Index | 1.617 | [2] |

| XLogP3 | 0.88150 | [2] |

| PSA (Polar Surface Area) | 54.70 Ų | [2] |

| Physical Form | Oil |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. The primary amine at the 2-position provides a convenient handle for further functionalization through reactions such as amide bond formation, and urea or thiourea formation.

General Synthesis of 2-Aminoimidazoles

A classic and widely adopted method for the synthesis of ring-substituted 2-aminoimidazoles involves the cyclocondensation of an α-aminoketone or α-aminoaldehyde with cyanamide.[1] This approach offers a straightforward route to the core imidazole scaffold.

Synthesis of Derivatives

The 2-amino group of this compound is readily derivatized to generate a wide range of analogues for structure-activity relationship (SAR) studies. Common derivatization strategies include:

-

Amide Bond Formation: Reaction of the 2-amino group with a carboxylic acid, often activated with a coupling reagent, yields the corresponding amide derivative.[1]

-

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides urea and thiourea derivatives, respectively.

Experimental Protocol: Adapted Synthesis of this compound

Materials:

-

1-Amino-2-propanone hydrochloride

-

Cyanamide

-

Sodium hydroxide

-

Ethanol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Free Base: In a round-bottom flask, dissolve 1-amino-2-propanone hydrochloride in a minimal amount of water. Cool the solution in an ice bath and add a solution of sodium hydroxide to neutralize the hydrochloride and generate the free amine.

-

Cyclization: To the solution of the free amine, add an equimolar amount of cyanamide dissolved in ethanol.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in water and extract the product with dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their potential as anticancer agents through the inhibition of various protein kinases.

Kinase Inhibition

The imidazole scaffold is a well-established "hinge-binder" for protein kinases, making it a valuable pharmacophore in the design of kinase inhibitors. Derivatives of 2-aminoimidazole have been shown to inhibit several key kinases involved in cancer progression, including Src family kinases (SFKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Activin receptor-like kinase 5 (ALK5).

Table 2: Kinase Inhibitory Activity of Selected 2-Aminoimidazole Derivatives

| Derivative Class | Target Kinase(s) | Reported IC₅₀/Kᵢ Values | Reference |

| 4-Aminoimidazole derivatives | Src, Fyn, Lyn, Yes | Kᵢ = 90-480 nM | [3] |

| Aminoimidazole derivatives | Src | IC₅₀ = 40-93 nM | [4] |

| Benzothiadiazole-imidazole derivatives | ALK5 | IC₅₀ = 8-43 nM | |

| 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones | VEGFR-2 | IC₅₀ = 82.09 ng/mL | [5] |

Anticancer Activity

The kinase inhibitory properties of this compound derivatives translate to potent anticancer activity in various cancer cell lines.

Table 3: In Vitro Anticancer Activity of Selected Imidazole Derivatives

| Derivative | Cancer Cell Line | Reported IC₅₀ Values | Reference |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7, HCT-116, HepG2 | < 5 µM | [5] |

| Imidazole derivative 4d | MCF-7 | 3.26 µM | [5] |

| Aminoimidazole derivative 4k | SH-SY5Y (neuroblastoma) | More potent than dasatinib | [4] |

| Aminoimidazole derivative 4l | SH-SY5Y (neuroblastoma) | More potent than dasatinib | [4] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes involved in the research of this compound derivatives, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

Derivatives of this compound have been shown to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Caption: VEGFR-2 Signaling Pathway Inhibition.

Caption: Src Kinase Signaling Pathway Inhibition.

Caption: ALK5 (TGF-β) Signaling Pathway Inhibition.

Experimental Workflows

The following workflows illustrate the general procedures for the synthesis and biological evaluation of this compound derivatives.

Caption: General Synthesis Workflow.

Caption: Biological Evaluation Workflow.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. While the biological profile of the core molecule itself is not extensively documented, its derivatives have demonstrated significant promise, particularly as inhibitors of protein kinases implicated in cancer. The synthetic accessibility and the potential for diverse functionalization make this compound an attractive starting point for medicinal chemistry campaigns aimed at discovering new and effective drugs. Further research into the synthesis of novel derivatives and their comprehensive biological evaluation is warranted to fully exploit the therapeutic potential of the this compound scaffold. The detailed methodologies and pathway analyses presented in this guide are intended to facilitate these future research endeavors.

References